molecular formula C8H19Br3N2 B2771749 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide CAS No. 2260937-78-6

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide

Cat. No.: B2771749
CAS No.: 2260937-78-6
M. Wt: 382.966
InChI Key: OEGACRXYQXBZEO-UHFFFAOYSA-N
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Description

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromoethyl group attached to the piperazine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide typically involves the following steps:

Chemical Reactions Analysis

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its piperazine ring structure, which imparts distinct chemical and biological properties compared to other bromoethyl derivatives.

Properties

IUPAC Name

1-(2-bromoethyl)-2,2-dimethylpiperazine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrN2.2BrH/c1-8(2)7-10-4-6-11(8)5-3-9;;/h10H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGACRXYQXBZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CCBr)C.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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